![molecular formula C11H18BrNO B14590131 4-[3-(Dimethylamino)propyl]phenol;hydrobromide CAS No. 61186-09-2](/img/structure/B14590131.png)
4-[3-(Dimethylamino)propyl]phenol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is a chemical compound that consists of a phenol group substituted with a 3-(dimethylamino)propyl group, and it is combined with hydrobromide. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Dimethylamino)propyl]phenol;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
4-[3-(Dimethylamino)propyl]phenol;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antidote for certain types of poisoning.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-[3-(Dimethylamino)propyl]phenol;hydrobromide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, affecting various biochemical pathways. The compound’s phenol group allows it to form hydrogen bonds and interact with active sites of enzymes, while the dimethylamino group can participate in electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminophenol: Similar structure but lacks the propyl group.
3-(Dimethylamino)phenol: Similar structure but with the amino group in a different position.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a phenol group.
Uniqueness
4-[3-(Dimethylamino)propyl]phenol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylamino and phenol groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
61186-09-2 |
|---|---|
Molekularformel |
C11H18BrNO |
Molekulargewicht |
260.17 g/mol |
IUPAC-Name |
4-[3-(dimethylamino)propyl]phenol;hydrobromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2)9-3-4-10-5-7-11(13)8-6-10;/h5-8,13H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
HBOZDAIYUCTCII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CC=C(C=C1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



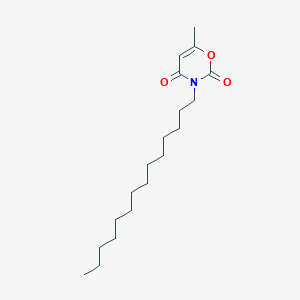

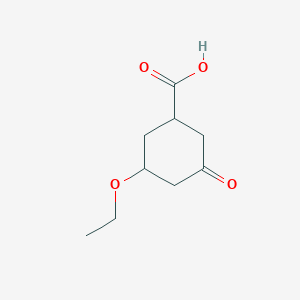


![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
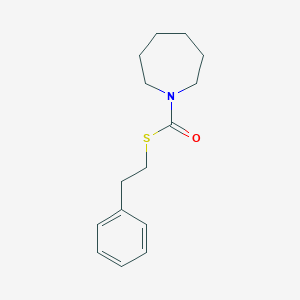
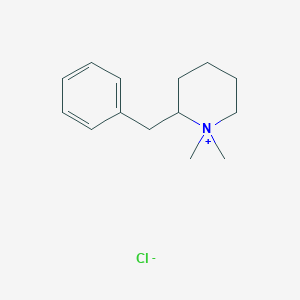
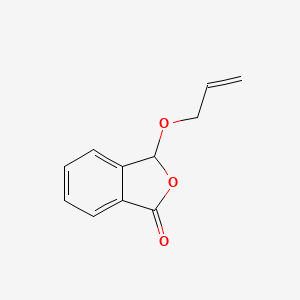
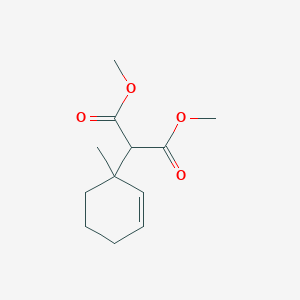

![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
